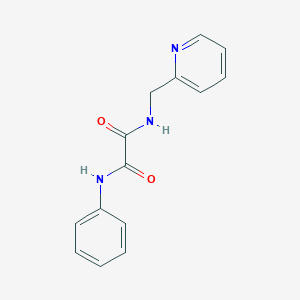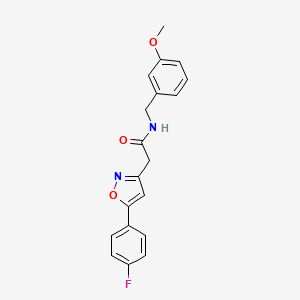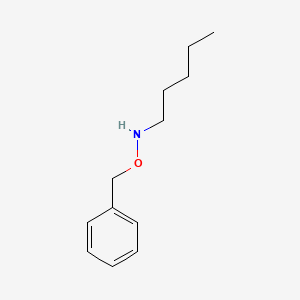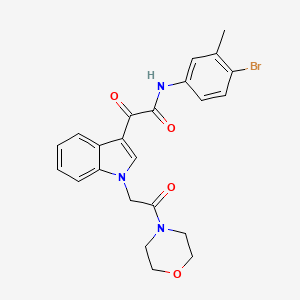
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals. It also contains a thiazole ring and a pyrrolidine ring, both of which are found in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (indole, thiazole, and pyrrolidine), followed by their coupling and functionalization. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in hydrogen bonding, the indole ring might undergo electrophilic substitution, and the thiazole ring might participate in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its functional groups and overall structure .Scientific Research Applications
DNA Recognition and Gene Expression
A study by Chavda et al. (2010) explores the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides that can target specific DNA sequences in the minor groove of DNA to control gene expression. These polyamides are investigated as potential medicinal agents for diseases like cancer, highlighting the importance of synthetic analogs of distamycin that incorporate N-methylimidazole for targeting G/C rich sequences with high specificity (Chavda et al., 2010).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Higasio and Shoji (2001, 2004) discuss nitrogen-containing heterocyclic compounds, including pyrroles and indoles, as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in a wide array of applications, from herbicides and insecticides to pharmaceuticals and adhesives, emphasizing the chemical versatility and importance of these nitrogen-containing heterocycles in various industrial applications (Higasio & Shoji, 2001).
Thermodynamics and Kinetics of Reaction Mechanisms
Siaka et al. (2017) investigated the reaction mechanism among indoline-2,3-dione, pyrrolidine-2-carboxylic acid, and a related compound to form a complex spiro-heterocycle using density functional theory. This study provides insights into the energy requirements and geometrical changes during the reaction, contributing to our understanding of the thermodynamics and kinetics involved in the formation of such complex molecules (Siaka et al., 2017).
Anti-inflammatory Activities
Maddila et al. (2016) synthesized a new series of 1,3,4-thiadiazole compounds with pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety. They found that several compounds exhibited significant anti-inflammatory activity, highlighting the potential of these synthesized molecules in developing new anti-inflammatory drugs (Maddila et al., 2016).
Dynamic Tautomerism and Divalent N(I) Character
Bhatia, Malkhede, and Bharatam (2013) studied N-(Pyridin-2-yl)thiazol-2-amine, revealing the presence of dynamic tautomerism and divalent N(I) character in this class of compounds. This work contributes to the understanding of electron distribution and tautomeric preferences in such molecules, which is crucial for their application in therapeutics and other chemical fields (Bhatia et al., 2013).
Mechanism of Action
Target of Action
The compound, N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide, is a derivative of indole and thiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , while thiazole derivatives have been associated with a broad range of biological activities . .
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
Indole and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(15-10-12-4-1-2-6-14(12)20-15)19-11-13-5-3-8-21(13)17-18-7-9-23-17/h1-2,4,6-7,9-10,13,20H,3,5,8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBISRRWJYISEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)

![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)


![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2861384.png)



